molecular formula C20H25N3O5 B11056571 Methyl 4-(3-{4-[(acetylamino)methyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate

Methyl 4-(3-{4-[(acetylamino)methyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate

Cat. No.: B11056571
M. Wt: 387.4 g/mol
InChI Key: RTTUYQJFPHCXPQ-UHFFFAOYSA-N
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Description

Methyl 4-(3-{4-[(acetylamino)methyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmaceuticals. This compound features a benzoate ester linked to a pyrrolidine ring, which is further connected to a piperidine ring substituted with an acetylamino group. The intricate structure suggests its utility in designing molecules with specific biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-{4-[(acetylamino)methyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzoate Ester: Starting with 4-hydroxybenzoic acid, esterification with methanol in the presence of an acid catalyst like sulfuric acid yields methyl 4-hydroxybenzoate.

    Pyrrolidine Ring Formation: The next step involves the formation of the pyrrolidine ring, which can be achieved through a cyclization reaction using appropriate dicarbonyl compounds and amines under controlled conditions.

    Piperidine Ring Introduction: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the pyrrolidine intermediate.

    Acetylation: Finally, the acetylamino group is introduced through acetylation of the piperidine nitrogen using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoate ester or the piperidine ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine ring, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators, given the presence of the piperidine and pyrrolidine rings which are common in bioactive molecules.

Medicine

Medicinally, this compound could be investigated for its pharmacological properties, such as anti-inflammatory, analgesic, or antimicrobial activities. The acetylamino group is particularly interesting for its potential interactions with biological targets.

Industry

Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(3-{4-[(acetylamino)methyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate would depend on its specific application. Generally, the compound could interact with biological targets such as enzymes or receptors, modulating their activity. The piperidine and pyrrolidine rings might mimic natural substrates or inhibitors, while the acetylamino group could form hydrogen bonds or other interactions with the target site.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-acetamido-5-chloro-2-methoxybenzoate: Similar in having a benzoate ester and an acetylamino group.

    N-Acetylpiperidine: Shares the piperidine ring with an acetyl group.

    Pyrrolidin-2-one derivatives: Similar in having a pyrrolidine ring.

Uniqueness

Methyl 4-(3-{4-[(acetylamino)methyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate is unique due to its combination of functional groups and rings, which provide a versatile scaffold for further chemical modifications and potential biological activities. Its structure allows for diverse interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H25N3O5

Molecular Weight

387.4 g/mol

IUPAC Name

methyl 4-[3-[4-(acetamidomethyl)piperidin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate

InChI

InChI=1S/C20H25N3O5/c1-13(24)21-12-14-7-9-22(10-8-14)17-11-18(25)23(19(17)26)16-5-3-15(4-6-16)20(27)28-2/h3-6,14,17H,7-12H2,1-2H3,(H,21,24)

InChI Key

RTTUYQJFPHCXPQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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